Methyl(1-tosyl-2-(3,4,5-trimethoxyphenyl)ethyl)sulfane

Description

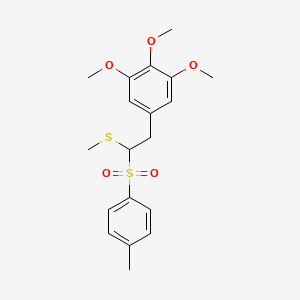

Methyl(1-tosyl-2-(3,4,5-trimethoxyphenyl)ethyl)sulfane is a sulfur-containing compound characterized by a thioether (sulfane) backbone. Its structure includes:

- A methyl group attached to the sulfur atom.

- A 1-tosylethyl chain (where the ethyl group is substituted with a p-toluenesulfonyl (tosyl) group at the first carbon).

- A 3,4,5-trimethoxyphenyl group at the second carbon of the ethyl chain.

Properties

Molecular Formula |

C19H24O5S2 |

|---|---|

Molecular Weight |

396.5 g/mol |

IUPAC Name |

1,2,3-trimethoxy-5-[2-(4-methylphenyl)sulfonyl-2-methylsulfanylethyl]benzene |

InChI |

InChI=1S/C19H24O5S2/c1-13-6-8-15(9-7-13)26(20,21)18(25-5)12-14-10-16(22-2)19(24-4)17(11-14)23-3/h6-11,18H,12H2,1-5H3 |

InChI Key |

JWJMATYKMKRADH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(CC2=CC(=C(C(=C2)OC)OC)OC)SC |

Origin of Product |

United States |

Preparation Methods

Multi-Component Reaction Using 3,4,5-Trimethoxybenzene and Aryl Diazonium Salts

One approach involves a multi-component reaction where 3,4,5-trimethoxybenzene is reacted with aryl diazonium salts, potassium metabisulfite, aldehydes, and formic acid in an ethanol/water mixture at 60 °C overnight. This method facilitates the formation of sulfenylated products via in situ generation of sulfonyl radicals and subsequent addition to the aromatic ring.

- Reagents : 3,4,5-trimethoxybenzene, aryl diazonium salt, potassium metabisulfite, aldehyde, formic acid.

- Solvent : EtOH/H2O (4:1).

- Conditions : Stirring at 60 °C overnight under air.

- Outcome : Formation of sulfenylated ethyl derivatives with tosyl groups.

Sulfenylation Using Sodium p-Toluenesulfinate

A direct sulfenylation method involves reacting nitroallylic acetates with sodium p-toluenesulfinate in acetonitrile at room temperature for 1 hour. The reaction mixture is then worked up by extraction and purified by column chromatography to yield the corresponding sulfone derivatives, which are closely related intermediates to sulfane compounds.

- Reagents : Nitroallylic acetates, sodium p-toluenesulfinate.

- Solvent : MeCN.

- Conditions : Room temperature, 1 hour.

- Purification : Flash column chromatography.

- Yields : High, typically 78-89% for related sulfone compounds.

Sulfenylation of Arenes with Ethyl Arylsulfinates in Water

A green chemistry approach uses ethyl arylsulfinates as sulfenylating agents in aqueous media at elevated temperatures (80-100 °C) for 24 hours under air. Tetrabutylammonium salts can be used as phase transfer catalysts to facilitate the reaction. This method tolerates various substituents, including methoxy groups, making it suitable for 3,4,5-trimethoxyphenyl derivatives.

- Reagents : Arene substrate, ethyl arylsulfinate.

- Solvent : Water.

- Conditions : 80-100 °C, 24 h, under air.

- Catalysts : Tetrabutylammonium iodide/bromide/chloride.

- Yields : Good to excellent (up to 87%).

Thiolation via Reaction of Difluoroalkenes with Thiols

A method involving difluoroalkenes and thiols under base catalysis allows the preparation of α,α-difluoroalkylthioethers, which are structurally related to sulfane derivatives. The reaction is performed in dry solvents such as NMP or DMF at 60–90 °C under nitrogen atmosphere, followed by aqueous workup and purification.

- Reagents : Difluoroalkene precursor, thiol (e.g., thiophenol).

- Solvent : NMP or DMF.

- Conditions : 60–90 °C, 1–3 hours, inert atmosphere.

- Workup : Aqueous NH4Cl quench, extraction, oxidation of residual triphenylphosphine.

- Yields : High (e.g., 83% for related phenyl sulfane).

Comparative Data Table of Preparation Methods

Analytical and Purification Techniques

- NMR Spectroscopy : ^1H and ^13C NMR in CDCl3 are standard for structural confirmation, with chemical shifts referenced to tetramethylsilane.

- High-Resolution Mass Spectrometry (HRMS) : Used to confirm molecular weight and purity.

- Chromatography : Flash column chromatography on silica gel with solvent gradients (e.g., petroleum ether/ethyl acetate) for purification.

- Melting Point Determination : Used to assess purity and characterize crystalline products.

Summary of Research Findings

- The multi-component reaction approach allows efficient construction of the sulfenylated ethyl framework with tosyl groups, leveraging radical chemistry under mild heating.

- Sodium p-toluenesulfinate is an effective sulfenylating agent for introducing tosyl groups under mild conditions, producing sulfones as intermediates or final products.

- The aqueous sulfenylation method with ethyl arylsulfinates offers a green and versatile route, tolerating various functional groups including methoxy substituents.

- Base-catalyzed thiolation of difluoroalkenes provides a high-yielding pathway to related sulfane compounds, with precise control over reaction atmosphere and temperature.

Chemical Reactions Analysis

Types of Reactions

Methyl(1-tosyl-2-(3,4,5-trimethoxyphenyl)ethyl)sulfane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfone group back to sulfide.

Substitution: The tosyl group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium azide or thiolates can be employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

Methyl(1-tosyl-2-(3,4,5-trimethoxyphenyl)ethyl)sulfane has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential bioactivity, including anti-cancer and anti-microbial properties.

Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and receptors.

Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of Methyl(1-tosyl-2-(3,4,5-trimethoxyphenyl)ethyl)sulfane involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90, contributing to its bioactivity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfane Derivatives with Trimethoxyphenyl Substituents

Ethyl(phenyl(2,4,6-trimethoxyphenyl)methyl)sulfane ():

- Structure : Features a sulfane group linked to ethyl, phenyl, and 2,4,6-trimethoxyphenyl groups.

- Key Differences :

- Methoxy substituents are at the 2,4,6-positions of the phenyl ring, unlike the 3,4,5-positions in the target compound.

- The 2,4,6-trimethoxy pattern creates steric hindrance and alters electronic properties compared to the 3,4,5-isomer.

- Physicochemical Properties :

| Property | Target Compound (3,4,5-trimethoxy) | Ethyl(phenyl(2,4,6-trimethoxy)methyl)sulfane |

|---|---|---|

| Methoxy Positions | 3,4,5 | 2,4,6 |

| Key NMR Shifts (δ) | ~149–155 (aromatic)† | 155.1 (aromatic), 57.9 (methoxy) |

| IR Peaks (cm⁻¹) | ~1240–1350 (C-O)† | 1243 (C-O), 1683 (C=O) |

†Inferred from analogous trimethoxyphenyl compounds (e.g., ).

Compounds with 3,4,5-Trimethoxyphenyl Motifs

Herbicidal Agents ()

Compounds with R = 3,4,5-trimethoxyphenyl and R1 = aryl groups were tested against Brassica napus (rape) and Echinochloa crus-galli (barnyard grass). Key findings:

- Activity : Moderate herbicidal effects on rape (inhibition ~40–60% at 100 ppm) but weak activity on barnyard grass (<20%).

- Comparison : The target compound’s 3,4,5-trimethoxyphenyl group may confer similar selectivity, though the sulfane backbone could alter membrane permeability or target binding.

Thiourea Derivatives ()

1-(3,4,5-Trimethoxyphenyl)-2-thiourea :

- Structure : Features a thiourea (–NH–C(S)–NH₂) group instead of a sulfane.

Sulfonyl-Containing Analogues ()

Imidazole Derivatives ()

Sulfonyl groups (e.g., tosyl) are used in intermediates for antiproliferative agents. For example, (1-(phenylsulfonyl)-1H-indol-2-yl)(3,4,5-trimethoxyphenyl)methanone highlights:

- Role of Tosyl : Enhances stability during synthesis and modulates electronic effects.

- Comparison : The target compound’s tosyl group may similarly improve synthetic yield or influence bioactivity.

Sulfonylurea Herbicides ()

Compounds like metsulfuron-methyl (sulfonylurea class) inhibit acetolactate synthase in plants.

- Key Difference: Sulfonylureas contain a sulfonylurea bridge (–SO₂–NH–CO–NH–), whereas the target compound has a non-hydrolyzable thioether.

- Activity Implications : Sulfonylureas are potent herbicides at low doses (1–50 g/ha), but the target compound’s thioether may offer slower degradation or alternative modes of action.

Biological Activity

Methyl(1-tosyl-2-(3,4,5-trimethoxyphenyl)ethyl)sulfane is an organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects supported by relevant studies and data.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a trimethoxyphenyl group and a tosyl group, which contribute to its reactivity and biological activity. The molecular formula is with a molecular weight of 396.5 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C19H24O5S2 |

| Molecular Weight | 396.5 g/mol |

| IUPAC Name | 1,2,3-trimethoxy-5-[2-(4-methylphenyl)sulfonyl-2-methylsulfanylethyl]benzene |

| InChI | InChI=1S/C19H24O5S2/c1-13-... |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)C(CC2=CC(=C(C(=C2)OC)OC)OC)SC |

Synthesis

The synthesis of this compound typically involves the reaction of 3,4,5-trimethoxyphenyl derivatives with tosyl chloride in the presence of a base such as pyridine and solvents like dichloromethane. This reaction results in the formation of the desired sulfane compound with high yields under optimized conditions.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and cellular pathways. The trimethoxyphenyl group is known to inhibit key proteins such as tubulin and heat shock protein 90 (HSP90), which are involved in cancer cell proliferation and survival. Additionally, the compound may modulate oxidative stress responses and inflammatory pathways within cells.

Anticancer Properties

This compound has been studied for its potential anticancer effects. Research indicates that it exhibits significant antiproliferative activity against various cancer cell lines. For example:

- Cell Lines Tested : MDA-MB-231 (breast cancer), A549 (lung cancer), K562 (leukemia).

- IC50 Values : The compound showed IC50 values ranging from to , indicating potent activity compared to standard chemotherapeutics .

Case Studies

Several studies have highlighted the effectiveness of this compound in laboratory settings:

- Study on Antiproliferative Activity : A recent study demonstrated that this compound significantly inhibited cell proliferation under both normoxic and hypoxic conditions in breast cancer cell lines. The presence of the trimethoxy group was crucial for enhancing its bioactivity .

- Mechanistic Insights : Docking studies indicated that the compound binds effectively to the active sites of target proteins involved in cancer progression, further supporting its potential as a therapeutic agent .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| Methyl 3,4,5-trimethoxybenzoate | Antioxidant and anti-inflammatory | Not specified |

| N-((1-methyl-1H-indol-3-yl)methyl)-... | Significant biological activity | Not specified |

This comparison indicates that while other compounds exhibit beneficial effects, this compound may offer enhanced reactivity due to its unique functional groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.